molecular formula C23H25N7O2 B2836791 (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797224-11-3

(4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Katalognummer: B2836791
CAS-Nummer: 1797224-11-3
Molekulargewicht: 431.5
InChI-Schlüssel: FTNHNYNLAWYMHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex chemical compound designed for advanced pharmaceutical and biological research. Its molecular structure incorporates several privileged pharmacophores, including a pyrimidine ring, a phenyl group, a piperazine core, and a pyridazine substituted with a pyrrolidine. The piperazine moiety is a particularly common feature in modern therapeutics, frequently employed to optimize the physicochemical properties of a lead molecule or to serve as a scaffold for positioning key pharmacophoric groups in their optimal spatial orientation for target interaction . Compounds featuring a pyrimidin-2-yl-piperazine subunit have demonstrated significant bioactivity in scientific literature, such as acting as potent, selective, and orally active inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes . Furthermore, piperazine-containing structures are actively investigated as inhibitors for various other targets, including monoacylglycerol lipase (MAGL) . The specific arrangement of heterocycles in this molecule suggests potential application in kinase-focused research or other areas of drug discovery, particularly where multi-target activity is desired. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c31-22(18-4-6-20(7-5-18)32-23-24-8-3-9-25-23)30-14-12-28(13-15-30)19-16-21(27-26-17-19)29-10-1-2-11-29/h3-9,16-17H,1-2,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNHNYNLAWYMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:

  • Formation of the Pyrimidin-2-yloxyphenyl Intermediate

      Reagents: Pyrimidine-2-ol, 4-bromophenol

      Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C)

      Reaction: Nucleophilic substitution to form the pyrimidin-2-yloxyphenyl intermediate.

  • Formation of the Pyridazin-4-ylpiperazine Intermediate

      Reagents: 4-chloropyridazine, piperazine

      Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux)

      Reaction: Nucleophilic substitution to form the pyridazin-4-ylpiperazine intermediate.

  • Coupling of Intermediates

      Reagents: Pyrimidin-2-yloxyphenyl intermediate, pyridazin-4-ylpiperazine intermediate

      Conditions: Coupling agent (e.g., EDC), solvent (e.g., dichloromethane), temperature (e.g., room temperature)

      Reaction: Formation of the final compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents (e.g., KMnO4, H2O2)

      Conditions: Varies depending on the desired oxidation state

      Products: Oxidized derivatives of the compound

  • Reduction

      Reagents: Reducing agents (e.g., NaBH4, LiAlH4)

      Conditions: Solvent (e.g., ethanol), temperature (e.g., room temperature)

      Products: Reduced derivatives of the compound

  • Substitution

      Reagents: Nucleophiles or electrophiles (e.g., halides, amines)

      Conditions: Solvent (e.g., DMF), temperature (e.g., 80°C)

      Products: Substituted derivatives of the compound

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Solvents: DMF, ethanol, dichloromethane

    Temperatures: Room temperature to reflux conditions

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as effective anti-inflammatory agents. These compounds often exhibit selectivity for cyclooxygenase-II (COX-II), which is crucial for developing safer anti-inflammatory drugs. For instance:

  • Mechanism of Action : The compound acts by inhibiting COX-II, leading to reduced inflammation and pain. This mechanism is similar to established drugs like Celecoxib but aims to enhance safety profiles by minimizing ulcerogenic effects .
  • Research Findings : A study reported that derivatives with similar structures showed significant inhibition of COX-II activity with IC50 values lower than those of Celecoxib, indicating a promising therapeutic profile .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Case Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of cancer cells, showcasing its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has also been evaluated:

  • Spectrum of Activity : The compound exhibited activity against Gram-negative bacteria such as Shigella dysenteriae and Proteus vulgaris, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics like chloramphenicol .
  • Comparative Analysis : In studies comparing various derivatives, this compound showed superior antimicrobial activity compared to other hybrids bearing similar moieties, suggesting its potential as a novel antimicrobial agent .

Summary Table of Applications

ApplicationMechanism/ActivityReference
Anti-inflammatoryCOX-II inhibition
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-negative bacteria

Wirkmechanismus

The mechanism of action of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone likely involves binding to specific molecular targets such as enzymes or receptors. The pyrimidine and pyridazine rings may interact with nucleotide-binding sites, while the piperazine ring could enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

PF-00734200

  • Structure: (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone.
  • Key Features: Shares a pyrimidinyl-piperazine core but substitutes the methanone-linked aryl group with a difluoropyrrolidine-pyrrolidine system. Metabolism: Primary pathway involves hydroxylation at the pyrimidine 5'-position (M5) and pyrimidine ring scission (M1) in rats, dogs, and humans. CYP2D6 and CYP3A4 are major enzymes involved . Pharmacokinetics: High bioavailability (94% parent drug in human plasma) due to metabolic stability imparted by difluoropyrrolidine .
Parameter PF-00734200 Target Compound (Inferred)**
Metabolic Stability High (94% parent) Likely moderate (pyrrolidine may slow oxidation)
Primary Metabolites M5 (hydroxylation), M1 (ring scission) Potential pyrimidine cleavage (analogous to M1/M18 in CP-93,393)

CP-93,393

  • Structure : (7S,9aS)-1-(2-Pyrimidin-2-yloctahydropyrido[1,2-a]pyrazin-7-ylmethyl)pyrrolidine-2,5-dione.
  • Key Features :
    • Contains a pyrimidine ring and pyrrolidine but lacks the piperazine-pyridazine linkage.
    • Metabolism : Undergoes pyrimidine ring hydroxylation (M15, 35–45% dose) and cleavage (M18, 8–15% dose) in monkeys and humans .
Parameter CP-93,393 Target Compound (Inferred)**
Pyrimidine Stability Low (extensive cleavage) Higher (oxygen linkage may reduce ring strain)
Major Conjugates Sulfate/glucuronide (34–51%) Likely fewer (bulky pyridazine may hinder conjugation)

Arylpiperazine Derivatives

Compound 21 ()

  • Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.
  • Key Features: Methanone-linked thiophene and trifluoromethylphenyl groups on piperazine. Activity: Trifluoromethyl groups enhance lipophilicity and receptor binding affinity in CNS-targeting agents .
Parameter Compound 21 Target Compound**
Lipophilicity High (CF₃ group) Moderate (pyridazine may reduce logP)
Synthetic Accessibility Straightforward (thiophene coupling) Complex (pyridazine-pyrrolidine synthesis)

MK38 ()

  • Structure : 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one.
  • Key Features: Butanone spacer between piperazine and thiophene. Pharmacology: Extended alkyl chains improve tissue penetration but increase metabolic vulnerability .

Pyridazine-Containing Analogues

Methanesulfonyl-Piperazine Thienopyrimidine ()

  • Structure: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
  • Key Features: Sulfonyl-piperazine and thienopyrimidine core. Activity: Sulfonyl groups enhance solubility and kinase inhibition .
Parameter Patent Compound Target Compound**
Solubility High (sulfonyl group) Likely lower (no ionizable groups)
Target Selectivity Kinase inhibition (e.g., EGFR) Potential DPP-IV/5-HT receptor affinity

Biologische Aktivität

The compound (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone , often referred to as a pyrimidine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data regarding its biological effects, particularly focusing on its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N6OC_{24}H_{28}N_{6}O, and it features a complex structure that includes a pyrimidine moiety, a piperazine ring, and a pyridazine derivative. The presence of these heterocycles is significant as they are known to enhance the biological activity of compounds.

Biological Activity Overview

  • Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrimidine derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like chloramphenicol .
  • Anticancer Potential : The compound's structural components suggest potential anticancer activity. Heterocycles like pyrimidines and piperazines are frequently explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for anti-inflammatory properties, showing promise in reducing inflammation markers in cell cultures and animal models. This activity is often linked to the modulation of cytokine levels and the inhibition of inflammatory pathways .
  • Neuropharmacological Effects : The piperazine component is associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Research has indicated that piperazine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
NeuropharmacologicalAnxiolytic effects observed

Case Studies

  • Antimicrobial Study : A study conducted on a series of pyrimidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 12 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Proliferation : In vitro assays involving human breast cancer cell lines (MCF-7) revealed that compounds with similar structures inhibited cell growth by over 50% at concentrations of 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer drug .
  • Neuropharmacological Assessment : A behavioral study in mice indicated that administration of related piperazine derivatives led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential applications in treating anxiety disorders .

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis involves sequential coupling of pyrimidine, piperazine, and pyrrolidine-pyridazine moieties. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity in nucleophilic substitutions .
  • Temperature control : Reactions often require reflux conditions (80–120°C) for efficient coupling .
  • Catalysts : Palladium-based catalysts improve cross-coupling efficiency in heterocyclic systems .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity .
Synthesis StageKey ParametersOptimization Strategies
Pyrimidine-piperazine couplingSolvent polarity, base (e.g., K₂CO₃)Use DMF with anhydrous conditions to minimize hydrolysis
Pyridazine-pyrrolidine attachmentReaction time, inert atmosphereExtend reaction time to 24 hours under nitrogen

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone connectivity .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 460.2025) .
  • HPLC : Quantifies purity (>95%) using a C18 column with acetonitrile/water gradient .
  • X-ray crystallography : Resolves 3D conformation of the piperazine ring and substituent orientations .

Advanced Research Questions

Q. How can structural modifications at the pyridazine or pyrrolidine positions influence pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Pyridazine substitution : Replacing pyrrolidine with smaller amines (e.g., piperidine) reduces steric hindrance, enhancing target binding .
  • Pyrimidine optimization : Electron-withdrawing groups (e.g., -F) improve metabolic stability .
  • Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify activity shifts .
Modification SiteBiological ImpactAssay Example
Pyrrolidine N-substitutionIncreased lipophilicity → enhanced blood-brain barrier penetrationIn vitro permeability assay (PAMPA)
Pyridazine ring expansionAltered binding affinity for ATP-binding pocketsKinase inhibition profiling

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Models interactions between the compound’s carbonyl group and catalytic lysine residues in kinases .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .
  • Free energy calculations (MM/PBSA) : Quantifies binding energy contributions of hydrophobic interactions vs. hydrogen bonds .

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines vs. recombinant enzymes). Mitigation strategies include:
  • Standardized protocols : Use identical ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays (e.g., MTT) .
  • Data normalization : Report activities relative to positive controls (e.g., staurosporine for kinase inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.